2-Methylhexadecan-2-OL

Description

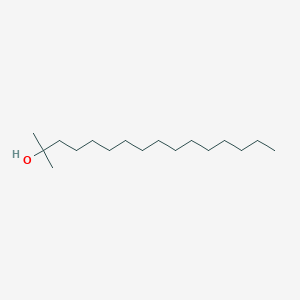

Structure

3D Structure

Properties

IUPAC Name |

2-methylhexadecan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18/h18H,4-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNARYAUSQQNJOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596717 | |

| Record name | 2-Methylhexadecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87383-23-1 | |

| Record name | 2-Methylhexadecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification and Isomerism of Branched Chain Hexadecanols

2-Methylhexadecan-2-ol is a tertiary alcohol, a classification defined by the hydroxyl (-OH) group's attachment to a carbon atom that is bonded to three other carbon atoms. This structure inherently introduces branching in the 16-carbon chain of hexadecanol (B772). The nomenclature "2-methyl" indicates a methyl group (CH₃) attached to the second carbon of the main hexadecane (B31444) chain, and "2-ol" specifies the location of the hydroxyl group on the same carbon.

Isomerism is a key concept when discussing branched-chain hexadecanols. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. ontosight.ai In the case of C₁₇H₃₆O, numerous structural isomers exist, including other branched-chain hexadecanols. These can be categorized into three main types of structural isomerism:

Chain Isomerism: This occurs due to different branching patterns of the carbon skeleton. For instance, the methyl group could be located at various positions along the hexadecane chain, resulting in different isomers.

Position Isomerism: This arises from the different placement of the hydroxyl functional group along the carbon chain. For example, 2-methylhexadecan-1-ol is a position isomer of 2-methylhexadecan-2-ol. guidechem.com

Functional Group Isomerism: This involves isomers with the same molecular formula but different functional groups. An ether with the formula C₁₇H₃₆O would be a functional group isomer of 2-methylhexadecan-2-ol. guidechem.com

Table 1: Comparison of Hexadecanol Isomers

| Isomer | Classification | Key Structural Difference from 2-Methylhexadecan-2-ol |

| 1-Hexadecanol (B1195841) | Primary Alcohol | Linear chain, hydroxyl group at position 1. |

| 2-Hexadecanol (B79914) | Secondary Alcohol | Linear chain, hydroxyl group at position 2. |

| 2-Methylhexadecan-1-ol | Primary Alcohol | Branched chain, hydroxyl group at position 1. |

| 2-Methylhexadecan-2-ol | Tertiary Alcohol | Branched chain, hydroxyl group at position 2. |

Academic Significance and Research Gaps for 2 Methylhexadecan 2 Ol

The academic significance of 2-methylhexadecan-2-ol lies primarily in its potential to expand the understanding of structure-property relationships in long-chain alcohols. The introduction of a tertiary alcohol group into a long aliphatic chain is expected to impart unique physical properties, such as a lower melting point and different solubility characteristics compared to its linear and less-branched isomers. These properties could be of interest in various applications where specific physical forms and interfacial behaviors are required.

However, a significant research gap exists for 2-methylhexadecan-2-ol. A comprehensive search of scientific databases reveals a scarcity of studies focusing specifically on its synthesis, characterization, and potential applications. Most of the available research on branched-chain hexadecanols focuses on primary or secondary alcohols. guidechem.comwikipedia.orgsigmaaldrich.comsolubilityofthings.com This lack of data presents an opportunity for future research in several areas:

Synthesis and Characterization: Developing and optimizing synthetic routes to produce high-purity 2-methylhexadecan-2-ol is a fundamental first step. Subsequent detailed characterization of its physical and chemical properties, including melting point, boiling point, spectral data (NMR, IR, Mass Spectrometry), and solubility in various solvents, is essential.

Interfacial and Aggregation Behavior: Investigating the behavior of 2-methylhexadecan-2-ol at interfaces, such as the air-water interface, could reveal novel properties for applications in areas like surfactants, emulsifiers, and foam stabilizers. Its tertiary structure might lead to unique self-assembly behaviors in solution.

Comparative Studies: A systematic comparison of the properties of 2-methylhexadecan-2-ol with its primary and secondary isomers would provide valuable insights into the effects of the degree and position of branching on the macroscopic properties of long-chain alcohols.

The general class of long-chain alcohols is known to have low toxicity. researchgate.net However, specific toxicological and environmental impact studies for 2-methylhexadecan-2-ol would be necessary for any potential commercial application.

Historical Context of Long Chain Alcohol Investigations in Organic Chemistry

Established Chemical Synthesis Routes for 2-Methylhexadecan-2-OL

The synthesis of tertiary alcohols such as 2-methylhexadecan-2-ol is a fundamental transformation in organic chemistry. wikipedia.orgbritannica.com These methods primarily rely on the formation of a new carbon-carbon bond at the carbon atom that will ultimately bear the hydroxyl group.

Strategies for Carbon-Carbon Bond Formation at the Hydroxyl-Bearing Carbon

The most prevalent and robust methods for synthesizing tertiary alcohols involve the nucleophilic addition of organometallic reagents to carbonyl compounds. wikipedia.org Grignard reagents and organolithium reagents are the most common choices for this transformation due to their high reactivity and commercial availability. britannica.com

Grignard Reaction: The Grignard reaction is a cornerstone for the formation of carbon-carbon bonds and the synthesis of alcohols. researchgate.net To synthesize 2-methylhexadecan-2-ol, two primary Grignard routes are feasible:

Addition to a Ketone: The reaction of a methylmagnesium halide (e.g., methylmagnesium bromide) with hexadecan-2-one results in the formation of the desired tertiary alcohol after an acidic workup. Alternatively, tetradecylmagnesium bromide can be added to acetone. researchgate.net This approach is highly efficient for creating tertiary alcohols with two identical alkyl groups attached to the carbinol carbon. researchgate.net

Addition to an Ester: Carboxylic esters react with two equivalents of a Grignard reagent to produce tertiary alcohols where two of the alkyl groups are identical and originate from the Grignard reagent. researchgate.netresearchgate.net Therefore, reacting an ester of pentadecanoic acid (e.g., methyl pentadecanoate) with an excess of methylmagnesium bromide would yield 2-methylhexadecan-2-ol. rsc.org

Organolithium Reagents: Organolithium reagents serve as a powerful alternative to Grignard reagents for the synthesis of tertiary alcohols. nih.gov They are generally more reactive and can be advantageous in cases where Grignard reagents might fail, for example, with sterically hindered ketones. nih.gov The synthetic strategies are analogous to those using Grignard reagents, involving the addition of an organolithium species (like methyllithium (B1224462) or tetradecyllithium) to a suitable ketone or ester. oup.com

A summary of these key synthetic reactions is presented in the table below.

| Starting Material 1 | Starting Material 2 | Product | Reagent Type |

| Hexadecan-2-one | Methylmagnesium Bromide | 2-Methylhexadecan-2-ol | Grignard |

| Acetone | Tetradecylmagnesium Bromide | 2-Methylhexadecan-2-ol | Grignard |

| Methyl Pentadecanoate | Methylmagnesium Bromide (2 eq.) | 2-Methylhexadecan-2-ol | Grignard |

| Hexadecan-2-one | Methyllithium | 2-Methylhexadecan-2-ol | Organolithium |

| Acetone | Tetradecyllithium | 2-Methylhexadecan-2-ol | Organolithium |

Stereoselective Approaches to Enantiomeric and Diastereomeric Forms of Branched Alcohols

The synthesis of specific stereoisomers of chiral tertiary alcohols is a significant challenge in organic synthesis due to the steric hindrance around the tertiary center. rsc.orgacs.org While 2-methylhexadecan-2-ol itself is achiral, related branched alcohols with different substituents would be chiral, and the methodologies developed for their stereoselective synthesis are relevant.

Enzymatic Kinetic Resolution: One effective strategy is the kinetic resolution of a racemic mixture of a tertiary alcohol. rsc.org This method utilizes enzymes, typically lipases, which selectively acylate one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer. acs.orgnih.gov Although challenging for sterically hindered tertiary alcohols, successful resolutions have been reported for various substrates, often by using a derivative where the enzymatic reaction occurs at a less hindered site distal from the chiral center. acs.orgacs.org

Asymmetric Synthesis: The direct, catalytic asymmetric synthesis of chiral tertiary alcohols provides a more elegant and atom-economical approach. acs.org Key methods include:

Asymmetric addition of organometallic reagents to ketones: This can be achieved using chiral ligands or catalysts that control the facial selectivity of the nucleophilic attack on the ketone. acs.org

Catalytic asymmetric dihydroxylation or epoxidation of 1,1-disubstituted olefins: These methods create chiral diols or epoxides, which can then be converted into a variety of enantioenriched tertiary alcohols. acs.org

Stereoselective rearrangement reactions: Rhenium-catalyzed rsc.orgnih.gov-allylic alcohol transposition has been developed for the stereoselective synthesis of complex diol structures containing 2-methyl-1,3-diol motifs. nih.gov

These advanced synthetic strategies highlight the ongoing efforts to achieve high levels of stereocontrol in the preparation of complex molecules containing tertiary alcohol functionalities. researchgate.netresearchgate.net

Natural Occurrence and Isolation Methodologies for Branched Long-Chain Alcohols

Branched long-chain alcohols are found throughout the natural world, where they serve diverse biological functions. They are key components of waxes and lipids in plants, insects, and microbes. researchgate.netgerli.com

Exploration of Biological Sources for Branched-Chain Alcohols (General Context)

Branched-chain fatty alcohols are common constituents of the protective cuticular waxes on plants and insects, where they are believed to influence the physical properties and permeability of the surface layer. researchgate.netoup.com For instance, iso-branched primary alcohols have been identified in the waxes of Brassica oleracea (cabbage). oup.com In bacteria, mono-methylated alcohols known as phthiocerols are characteristic components of the cell wall of Mycobacterium species. gerli.com While straight-chain primary alcohols (policosanols) are more commonly reported in plant waxes, branched structures are also present. gerli.com These natural alcohols typically feature methyl branches at the iso (second to last) or anteiso (third to last) positions. researchgate.net The presence of tertiary long-chain alcohols like 2-methylhexadecan-2-ol in nature is less documented, with primary and secondary alcohols being more common.

Chromatographic and Extraction Techniques for Isolation from Complex Mixtures

The isolation of specific branched-chain alcohols from complex biological matrices requires a multi-step purification process. nih.gov

Extraction: The initial step is typically solvent extraction from the source material. Due to the hydrophobic nature of long-chain alcohols, non-polar or moderately polar solvents are employed. nih.gov A common procedure involves maceration or Soxhlet extraction of the dried and ground biological material with solvents like hexane (B92381), chloroform, or ethanol (B145695). nih.gov

Chromatography and Purification: The crude extract, which contains a complex mixture of lipids, pigments, and other metabolites, is then subjected to chromatographic separation. nih.gov

Column Chromatography: This is the workhorse technique for purification. Silica (B1680970) gel or alumina (B75360) are common stationary phases used to separate compounds based on polarity. nih.govresearchgate.net A gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate (B1210297) or diethyl ether), allows for the sequential elution of different compound classes.

Urea Complexation: This technique can be used to separate straight-chain fatty acids or alcohols from their branched-chain counterparts. Urea forms crystalline inclusion complexes with linear aliphatic chains, while the bulkier branched-chain compounds are excluded and remain in the mother liquor. researchgate.net

Crystallization: Low-temperature crystallization from a suitable solvent can be a highly effective final step to obtain the pure compound. researchgate.net

The purity of the isolated fractions is monitored throughout the process using techniques such as Thin Layer Chromatography (TLC) and confirmed by analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biosynthetic Considerations for Methyl-Branched Alcohols

The biosynthesis of methyl-branched alcohols is derived from the pathways for fatty acid synthesis. The introduction of a methyl branch occurs prior to the reduction of the carboxylic acid functionality to an alcohol.

The biosynthesis of fatty acids is initiated by a starter unit, typically acetyl-CoA. nih.gov Chain elongation proceeds via the sequential addition of two-carbon units from malonyl-CoA, catalyzed by the multi-enzyme complex fatty acid synthase (FASN). portlandpress.com The formation of methyl-branched chains can occur through two primary mechanisms:

Alternative Starter Units: Instead of acetyl-CoA, the FASN can utilize a branched-chain starter molecule, such as isobutyryl-CoA or isovaleryl-CoA (derived from the amino acids valine and leucine, respectively), leading to iso-branched fatty acids. oup.com Propionyl-CoA can also serve as a starter, leading to odd-numbered fatty acids. oup.com

Methylmalonyl-CoA as an Extender Unit: The FASN can incorporate methylmalonyl-CoA instead of malonyl-CoA during the elongation process. portlandpress.comontosight.ai This introduces a methyl branch onto the growing acyl chain. nih.gov Some organisms, like guinea pigs, possess fatty acid synthases in specific glands that are capable of utilizing methylmalonyl-CoA to produce a variety of methyl-branched fatty acids. oup.com

Once the branched fatty acyl chain (as an acyl-CoA or acyl-ACP thioester) is synthesized, it is converted to the corresponding primary alcohol. This reduction is catalyzed by a class of enzymes known as fatty acyl-CoA or fatty acyl-ACP reductases (FARs). nih.govmdpi.com These enzymes use reducing equivalents, typically from NADPH, to convert the thioester to a primary alcohol. nih.gov

The biosynthesis of a tertiary alcohol like 2-methylhexadecan-2-ol is not a direct product of these pathways. It would likely require the synthesis of a precursor, such as 2-methylhexadecanoic acid, followed by a subsequent hydroxylation event on the tertiary carbon (C-2). This final oxidation step would likely be catalyzed by a specific hydroxylase enzyme, such as a cytochrome P450 monooxygenase, although this specific transformation for long-chain tertiary alcohols is not well-characterized in the literature.

Enzymatic Pathways for Long-Chain Fatty Alcohol Synthesis

The biosynthesis of long-chain fatty alcohols is a fundamental process observed across various organisms, where they serve as precursors for waxes and ether lipids. nih.gov These enzymatic pathways primarily involve the reduction of long-chain fatty acids or their activated forms, such as acyl-Coenzyme A (acyl-CoA). nih.govfrontiersin.org The synthesis is not a single reaction but a multi-step process.

The general pathway involves the reduction of a fatty acid, which first requires activation. nih.gov This activation can occur via ATP-dependent formation of an acyl-CoA or acyl-carrier protein (ACP) intermediate. nih.govfrontiersin.org Subsequently, a fatty acid reductase enzyme system catalyzes the reduction of the activated fatty acyl chain to a fatty aldehyde. nih.gov This aldehyde is then further reduced to a long-chain fatty alcohol. nih.gov In many systems, fatty alcohol is the primary product, though enzymes that release the fatty aldehyde have also been identified. nih.gov

The key enzymes controlling this process are fatty acid and acyl-CoA reductases. nih.gov The chain length of the resulting alcohol is largely determined by the specificity of the enzymes that release the fatty acyl molecules from the fatty acid synthase (FAS) complex. frontiersin.org In some organisms like yeast, fatty acid elongases can further extend the chain length, enabling the synthesis of very long-chain fatty alcohols. frontiersin.org

Table 1: Key Enzymes in Fatty Alcohol Biosynthesis

| Enzyme/Protein | Function |

|---|---|

| Fatty Acid Synthase (FAS) | Synthesizes fatty acyl chains. frontiersin.org |

| Acyl-CoA Synthetase (e.g., FAA1/4 in yeast) | Activates free fatty acids to fatty acyl-CoAs. frontiersin.org |

| Fatty Acyl-CoA Reductase (FAR) | Reduces fatty acyl-CoAs or acyl-ACPs to fatty alcohols. nih.govnih.gov |

Role of Iso- and Anteiso-Fatty Acid Metabolism in Branched Lipid Biosynthesis

The "2-methyl" group in 2-Methylhexadecan-2-OL signifies a branched structure. In nature, the biosynthesis of branched-chain lipids, particularly those with iso (branch on the penultimate carbon) and anteiso (branch on the antepenultimate carbon) structures, is well-documented, especially in bacteria. nih.govnih.govavantiresearch.com These branched-chain fatty acids are major components of membrane lipids in many bacterial species and are crucial for maintaining membrane fluidity. nih.govavantiresearch.com

The biosynthesis of these branched fatty acids utilizes the same fatty acid synthase (FAS) system as straight-chain fatty acids. nih.govnih.gov The key difference lies in the initial "primer" molecule used to start the synthesis. Instead of acetyl-CoA, which leads to straight-chain fatty acids, branched-chain acyl-CoAs derived from the metabolism of branched-chain amino acids (leucine, isoleucine, and valine) are used. oup.com

Iso-fatty acids are typically initiated from isobutyryl-CoA (from valine) or isovaleryl-CoA (from leucine).

Anteiso-fatty acids are initiated from 2-methylbutyryl-CoA (from isoleucine). oup.com

Once the branched primer is in place, the FAS system repeatedly adds two-carbon units from malonyl-CoA to elongate the chain, resulting in a long-chain fatty acid with a methyl branch near the terminus. nih.govnih.govoup.com These branched fatty acids can then serve as precursors for other lipids, and their presence highlights a natural pathway for creating branched hydrocarbon chains. nih.govnih.gov

Chemical Reactivity and Derivatization of 2-Methylhexadecan-2-OL

As a tertiary alcohol, 2-Methylhexadecan-2-OL's reactivity is dominated by the properties of the hydroxyl (-OH) group attached to a tertiary carbon. This carbon is bonded to three other carbon atoms, a structural feature that sterically hinders some reactions and promotes others, often involving a stable tertiary carbocation intermediate.

Mechanistic Studies of Esterification Reactions of Tertiary Alcohols

Esterification is a core reaction for alcohols, but tertiary alcohols like 2-Methylhexadecan-2-OL present significant challenges for traditional methods like Fischer-Speier esterification. wikipedia.orgchemistrysteps.com The Fischer esterification method involves reacting a carboxylic acid and an alcohol under acidic catalysis. wikipedia.orgoperachem.com While effective for primary and secondary alcohols, tertiary alcohols are prone to elimination (dehydration) under the strong acid and high-temperature conditions required for this reaction. wikipedia.orgchemistrysteps.com

The mechanism for Fischer esterification involves:

Protonation of the carboxylic acid's carbonyl oxygen to increase its electrophilicity. wikipedia.orgoperachem.com

Nucleophilic attack by the alcohol's oxygen on the activated carbonyl carbon. wikipedia.org

Proton transfer and subsequent elimination of a water molecule to form the ester. wikipedia.orgbyjus.com

For a tertiary alcohol, the competing E1 elimination reaction is often faster. The acidic catalyst protonates the alcohol's hydroxyl group, turning it into a good leaving group (H₂O). The departure of water forms a stable tertiary carbocation, which can then readily lose a proton from an adjacent carbon to form an alkene, rather than participating in the esterification. chemistrysteps.com

Dehydration Reactions and Alkene Formation from Tertiary Alcohols

Dehydration, the elimination of a water molecule to form an alkene, is a characteristic reaction of alcohols, and it occurs most readily with tertiary alcohols. gdckulgam.edu.inlibretexts.orgbyjus.com The reaction is typically catalyzed by strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat. gdckulgam.edu.injove.com The conditions required for tertiary alcohols are significantly milder than for primary or secondary alcohols. libretexts.orglibretexts.org

The dehydration of tertiary alcohols proceeds through an E1 (Elimination, Unimolecular) mechanism: csueastbay.edujove.comlibretexts.org

Protonation of the Hydroxyl Group: The acid catalyst protonates the -OH group, converting it into an excellent leaving group, an alkyloxonium ion (-OH₂⁺). gdckulgam.edu.inbyjus.comlibretexts.org

Formation of a Carbocation: The C-O bond breaks, and the water molecule departs, leaving behind a relatively stable tertiary carbocation. This is the slow, rate-determining step of the reaction. gdckulgam.edu.inbyjus.comjove.com

Deprotonation to Form an Alkene: A weak base, often a water molecule or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the positively charged carbon. byjus.comlibretexts.org The electrons from the C-H bond then form the π bond of the alkene.

For 2-Methylhexadecan-2-OL, this reaction would yield a mixture of alkenes, with the major product being the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule. csueastbay.edu

Nucleophilic Substitution Reactions Involving the Hydroxyl Group in Tertiary Alcohols

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). jackwestin.com For nucleophilic substitution to occur, the -OH group must first be converted into a good leaving group. jackwestin.comcsueastbay.edu This is typically achieved by protonating it with a strong acid. jackwestin.comlibretexts.org

Tertiary alcohols undergo nucleophilic substitution via an Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism. jackwestin.comcsueastbay.edulibretexts.org This pathway is favored because it proceeds through a stable tertiary carbocation intermediate, the same intermediate formed during E1 dehydration. csueastbay.edu

The Sₙ1 mechanism for a tertiary alcohol like 2-Methylhexadecan-2-OL with a hydrogen halide (HX) involves:

Protonation of the Alcohol: A fast, reversible step where the alcohol's oxygen is protonated by the acid, forming an alkyloxonium ion. libretexts.org

Loss of Leaving Group: The protonated hydroxyl group departs as a water molecule, forming a stable tertiary carbocation. This is the rate-determining step. libretexts.org

Nucleophilic Attack: The halide ion (X⁻), a good nucleophile, attacks the electrophilic carbocation to form the final alkyl halide product. libretexts.org

Strategies for Analytical Derivatization in Chromatographic and Spectroscopic Analysis

The analysis of long-chain tertiary alcohols such as 2-Methylhexadecan-2-OL by chromatographic techniques, particularly gas chromatography (GC), can be challenging due to their low volatility and the potential for thermal degradation. research-solution.comlibretexts.org Derivatization is a chemical modification process employed to convert the analyte into a more suitable form for analysis, enhancing its volatility, thermal stability, and detectability. research-solution.comlibretexts.orgchromatographyonline.com For 2-Methylhexadecan-2-OL, derivatization strategies primarily focus on the modification of its hydroxyl group.

Common derivatization methods for alcohols include silylation, acylation, and alkylation. libretexts.org These processes replace the active hydrogen of the hydroxyl group, thereby reducing the compound's polarity and increasing its volatility, which is a prerequisite for successful GC analysis. research-solution.comlibretexts.org

Silylation

Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups. libretexts.org The reaction involves the replacement of the active hydrogen with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. libretexts.orgsigmaaldrich.com This conversion results in a derivative that is more volatile and thermally stable. libretexts.org

For tertiary alcohols like 2-Methylhexadecan-2-OL, the steric hindrance around the hydroxyl group can make derivatization more challenging compared to primary or secondary alcohols. sigmaaldrich.comtcichemicals.com Consequently, more potent silylating reagents and sometimes the use of a catalyst and elevated temperatures are necessary to drive the reaction to completion. sigmaaldrich.com

A common reagent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with a catalyst such as trimethylchlorosilane (TMCS). sigmaaldrich.comgeomar.de The reaction with BSTFA and TMCS to form the trimethylsilyl ether of 2-Methylhexadecan-2-OL is a standard approach to prepare the analyte for GC-MS analysis. sigmaaldrich.comgerli.com

Acylation

Acylation is another effective derivatization strategy where the hydroxyl group is converted into an ester. research-solution.comlibretexts.org This is achieved by reacting the alcohol with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide. libretexts.org The resulting esters are more volatile and less polar than the original alcohol. libretexts.org

Fluorinated acylating agents are particularly useful as they introduce fluorinated groups into the derivative, which can significantly enhance the sensitivity of detection by electron capture detectors (ECD) in GC. libretexts.org Furthermore, acylated derivatives are generally more stable than their silylated counterparts. libretexts.org

Alkylation

Alkylation involves the replacement of the active hydrogen of the hydroxyl group with an alkyl group, forming an ether. research-solution.com This method also serves to decrease the polarity and increase the volatility of the alcohol. researchgate.net While commonly used for acidic compounds, it is also applicable to alcohols. researchgate.net

Derivatization for Spectroscopic Analysis

In addition to chromatographic analysis, derivatization can be employed to enhance spectroscopic detection, for instance, in liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov While 2-Methylhexadecan-2-OL is primarily analyzed by GC-MS due to its volatility after derivatization, derivatizing agents that introduce a chromophore or fluorophore can be used for HPLC analysis with UV-Vis or fluorescence detection. chromatographyonline.comgerli.com For example, a fluorescent derivatization procedure using BODIPY FL with Mukaiyama's reagent has been described for the sensitive analysis of nonpolar tertiary alcohols by HPLC. gerli.com

The following table summarizes common derivatization strategies applicable to 2-Methylhexadecan-2-OL for chromatographic analysis.

| Derivatization Method | Reagent(s) | Typical Conditions | Resulting Derivative | Analytical Advantage |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) | Heating at 60-80°C for 30-120 minutes. sigmaaldrich.comgeomar.degerli.com | 2-(Trimethylsilyloxy)-2-methylhexadecane | Increased volatility and thermal stability for GC-MS analysis. libretexts.org |

| Acylation | Perfluorinated acid anhydrides (e.g., trifluoroacetic anhydride) | Reaction in an appropriate solvent, sometimes with a catalyst. | 2-Methylhexadecan-2-yl trifluoroacetate | Enhanced volatility and high sensitivity in GC-ECD. libretexts.org |

| Fluorescent Derivatization | BODIPY FL and 2-chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama's reagent) | Reaction in basic dichloromethane. gerli.com | Fluorescent ester derivative | Ultrasensitive detection by HPLC with fluorescence detection. gerli.com |

Detailed research findings indicate that for long-chain alcohols, silylation with reagents like BSTFA is a robust method for GC-MS analysis. gerli.comnih.gov The reaction conditions, such as temperature and time, may need to be optimized to ensure complete derivatization, especially for sterically hindered tertiary alcohols. sigmaaldrich.com The choice of derivatization reagent and method ultimately depends on the analytical instrumentation available and the required sensitivity of the analysis.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elucidating the structure of compounds like 2-Methylhexadecan-2-OL.

Electron Ionization (EI) and Chemical Ionization (CI) Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. For tertiary alcohols such as 2-Methylhexadecan-2-OL, the molecular ion peak is often weak or entirely absent in EI mass spectra. whitman.educhemistrynotmystery.com This is due to the high instability of the molecular ion, which readily undergoes fragmentation. libretexts.org Common fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and dehydration (loss of a water molecule). libretexts.orglibretexts.org In the case of tertiary alcohols, a prominent peak resulting from the loss of an alkyl group is typically observed. chemistrynotmystery.comslideshare.net For 2-Methylhexadecan-2-OL, this would correspond to the loss of a methyl group, leading to a significant peak at M-15.

Given the often-undetectable molecular ion in EI-MS, Chemical Ionization (CI) is employed as a softer ionization method. whitman.edu CI utilizes a reagent gas to produce reactant ions that then ionize the analyte molecule through proton transfer or adduction. This process imparts less energy to the analyte, resulting in less fragmentation and a more prominent quasi-molecular ion peak, such as [M+H]⁺ or [M-H]⁻, which is crucial for determining the molecular mass. acs.orgnih.gov

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with very high precision. This accuracy allows for the determination of the elemental composition of 2-Methylhexadecan-2-OL from its exact mass. The calculated monoisotopic mass of 2-Methylhexadecan-2-OL (C₁₇H₃₆O) is 256.2766 Da. HRMS can distinguish this from other compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in its identification.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry, also known as MS/MS, is a technique that involves multiple stages of mass analysis, typically with a fragmentation step in between. wikipedia.orgnih.gov In a typical MS/MS experiment, a specific precursor ion (for instance, the quasi-molecular ion of 2-Methylhexadecan-2-OL obtained via CI) is selected in the first mass analyzer. This selected ion is then subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with an inert gas. nih.govamazonaws.com The resulting product ions are then analyzed in a second mass analyzer. This process generates a product ion spectrum that is characteristic of the precursor ion's structure. By analyzing the fragmentation patterns, the connectivity of the atoms within the molecule can be confirmed, providing unambiguous structural elucidation. nih.govd-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms. emerypharma.com

1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

¹H NMR: The proton NMR spectrum of 2-Methylhexadecan-2-OL would exhibit signals corresponding to the different types of protons in the molecule. The chemical shifts of these signals are influenced by the electronic environment of the protons. For instance, the protons of the methyl groups attached to the tertiary carbon bearing the hydroxyl group would appear as a singlet at a characteristic chemical shift. The long alkyl chain would produce a complex series of overlapping signals in the upfield region of the spectrum. The integration of the peaks provides the ratio of the number of protons in each unique environment.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. oregonstate.educompoundchem.com Each unique carbon atom in 2-Methylhexadecan-2-OL will give rise to a distinct signal. The carbon atom attached to the hydroxyl group (C-2) would appear at a downfield chemical shift due to the electronegativity of the oxygen atom. docbrown.info The methyl carbons attached to C-2 would also have a characteristic chemical shift. The carbons of the long alkyl chain would produce a series of signals in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methylhexadecan-2-OL

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| C1-CH₃ | ~0.88 | ~14.1 | t |

| C2 | - | ~71.0 | - |

| C2-CH₃ | ~1.15 | ~29.5 | s |

| C3-CH₂ | ~1.45 | ~44.0 | m |

| C4-C15-(CH₂)₁₂- | ~1.25 | ~22.7-31.9 | m |

| C16-CH₂ | ~1.25 | ~22.7 | m |

| OH | Variable | - | s |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering a more detailed picture of the molecular structure. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu In 2-Methylhexadecan-2-OL, COSY would be used to trace the connectivity of the protons along the hexadecyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduyoutube.com This experiment is invaluable for assigning the proton and carbon signals of the CH, CH₂, and CH₃ groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comwalisongo.ac.id This is particularly useful for identifying quaternary carbons (like C-2 in 2-Methylhexadecan-2-OL) and for piecing together different fragments of the molecule. For example, correlations would be observed between the protons of the methyl groups at C-2 and the C-2 carbon itself, as well as with C-3. nanalysis.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is crucial for determining the three-dimensional conformation of the molecule. For a flexible molecule like 2-Methylhexadecan-2-OL, NOESY can reveal through-space interactions between different parts of the long alkyl chain.

Applications of Chiral Derivatizing Agents in NMR for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of chiral molecules is a critical aspect of stereochemical analysis. For chiral alcohols like 2-methylhexadecan-2-ol, which possesses a stereogenic center at the C2 position, Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with chiral derivatizing agents (CDAs) offers a powerful method for quantifying the relative amounts of each enantiomer. wikipedia.org

CDAs are enantiomerically pure reagents that react with the chiral analyte to form a mixture of diastereomers. wikipedia.org Unlike enantiomers, which are spectroscopically indistinguishable in a non-chiral environment, diastereomers exhibit different physical and spectroscopic properties, including distinct chemical shifts in their NMR spectra. wikipedia.org This difference allows for the quantification of the original enantiomeric composition.

A widely used class of CDAs for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.orgumn.edu In a typical procedure, the chiral alcohol is reacted with both the (R)- and (S)-enantiomers of MTPA chloride in separate experiments to form the corresponding diastereomeric Mosher esters. umn.eduutoronto.ca The resulting esters are then analyzed by ¹H NMR spectroscopy. By comparing the chemical shifts of protons near the newly formed diastereomeric center, the enantiomeric excess can be calculated from the integral ratios of the distinct signals. umn.eduacs.org

The choice of the chiral derivatizing agent is crucial for successful enantiodiscrimination. The ideal CDA should react quantitatively with the alcohol, and the resulting diastereomers should exhibit sufficiently large chemical shift differences (Δδ) for accurate integration. wikipedia.orgnih.gov For hindered tertiary alcohols, steric factors can influence the reaction kinetics and the conformational preferences of the resulting diastereomers, which in turn affects the observed Δδ values. Other derivatizing agents, such as those based on 2-methoxy-2-(1-naphthyl)propionic acid (MαNP), have been developed to provide stronger anisotropic effects from their aromatic moieties, potentially leading to greater spectral dispersion. tcichemicals.com

| Chiral Derivatizing Agent | Principle of Operation | Typical Application |

| (R)- and (S)-MTPA (Mosher's Acid) | Forms diastereomeric esters with the chiral alcohol, leading to different chemical shifts in NMR. wikipedia.orgumn.edu | Determination of enantiomeric excess and absolute configuration of chiral alcohols and amines. acs.orgbath.ac.uk |

| MαNP | Naphthalene moiety provides a strong anisotropic effect, enhancing chemical shift differences. tcichemicals.com | Determination of absolute configurations of chiral alcohols. tcichemicals.com |

| Pirkle's Alcohol | Used as a chiral solvating agent or for derivatization to create diastereomers for NMR analysis. wikipedia.org | Chiral recognition and enantiomeric excess determination. |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed "fingerprint" of a molecule by probing its vibrational modes. These techniques are invaluable for functional group identification and for studying intermolecular interactions. kurouskilab.com

Characteristic Absorption Bands and Functional Group Identification

The IR spectrum of an alcohol is dominated by characteristic absorption bands corresponding to the O-H and C-O stretching vibrations. For a tertiary alcohol like 2-methylhexadecan-2-ol, these bands appear in specific regions of the spectrum.

The O-H stretching vibration in alcohols typically gives rise to a strong and broad absorption band in the region of 3200–3600 cm⁻¹. pressbooks.pub The broadness of this peak is a direct consequence of hydrogen bonding between alcohol molecules. pressbooks.puborgchemboulder.com In the absence of hydrogen bonding, a sharp peak is observed between 3600-3650 cm⁻¹. quimicaorganica.org

The C-O stretching vibration is also a key diagnostic tool. For tertiary alcohols, this band is typically observed in the range of 1100–1210 cm⁻¹. spectroscopyonline.com The position of this band can help distinguish between primary, secondary, and tertiary alcohols. quimicaorganica.orgspectroscopyonline.com

The IR spectrum will also display characteristic bands for the aliphatic C-H bonds. The sp³ C-H stretching vibrations of the methyl and methylene (B1212753) groups in the hexadecyl chain appear just below 3000 cm⁻¹, typically in the 2850–2960 cm⁻¹ range. pressbooks.pubC-H bending vibrations for methyl and methylene groups are found in the 1375–1465 cm⁻¹ region. rsc.org

| Functional Group | Vibrational Mode | Characteristic IR Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3200–3600 pressbooks.pub | Strong, Broad |

| O-H (Alcohol) | Stretching (Free) | 3600–3650 quimicaorganica.org | Sharp, Variable |

| C-O (Tertiary Alcohol) | Stretching | 1100–1210 spectroscopyonline.com | Medium to Strong |

| C-H (sp³) | Stretching | 2850–2960 pressbooks.pub | Strong |

| C-H (CH₂, CH₃) | Bending | 1375–1465 rsc.org | Variable |

Spectroscopic Studies of Hydrogen Bonding and Molecular Association in Alcohols

The extent and nature of hydrogen bonding in alcohols significantly influence their physical properties and are readily studied using vibrational spectroscopy. libretexts.orglibretexts.org In the condensed phase, 2-methylhexadecan-2-ol molecules will associate through intermolecular hydrogen bonds, where the hydroxyl hydrogen of one molecule interacts with the oxygen of a neighboring molecule. libretexts.org

This association leads to a significant broadening and red-shifting (a shift to lower frequency) of the O-H stretching band in the IR spectrum compared to the sharp band of a free, non-hydrogen-bonded hydroxyl group. pressbooks.puborgchemboulder.com The breadth of the band indicates a distribution of different hydrogen bond strengths and geometries within the sample. researchgate.net

Studies on various alcohols have shown that the structure of the hydrogen-bonded aggregates can range from simple dimers to more complex, chain-like or cyclic structures. researchgate.netutrgv.edu The bulky nature of the long hexadecyl chain and the tertiary nature of the alcohol in 2-methylhexadecan-2-ol will sterically influence the formation of these aggregates.

Temperature-Dependent Vibrational Spectroscopy of Alcohols

Varying the temperature of the sample can provide further insights into hydrogen bonding. As the temperature of an alcohol sample is increased, the thermal energy can overcome the energy of the hydrogen bonds, leading to their disruption. utrgv.edu

In a temperature-dependent IR spectroscopy experiment on 2-methylhexadecan-2-ol, one would expect to see a gradual decrease in the intensity of the broad, hydrogen-bonded O-H band and a corresponding increase in the intensity of the sharp, free O-H band at higher wavenumbers as the temperature rises. This shift provides information about the thermodynamics of the hydrogen bond dissociation. utrgv.edu Such studies can reveal details about the strength and cooperativity of the hydrogen-bonding network.

Advanced Chromatographic Separation Techniques

Chromatography is an essential tool for the separation, identification, and quantification of individual components in a mixture. For a long-chain alcohol like 2-methylhexadecan-2-ol, gas chromatography is a particularly suitable technique.

Gas Chromatography (GC) Method Development and Optimization for Long-Chain Alcohols

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For long-chain alcohols, method development involves the careful selection and optimization of several key parameters to achieve good resolution, peak shape, and sensitivity. nih.govnih.gov

Column Selection: The choice of the GC column is critical. A non-polar or mid-polarity column is often suitable for the analysis of long-chain alcohols. restek.com Columns with a 5% phenyl-methylpolysiloxane stationary phase are a common starting point for method development due to their versatility. chromatographyonline.com For more polar analytes like alcohols, a wax-based column (polyethylene glycol) can also be effective. chromforum.orgjfda-online.com The column dimensions (length, internal diameter, and film thickness) also play a significant role in efficiency and sample capacity. gcms.cz

Injector and Detector Conditions: The injector temperature must be high enough to ensure the rapid and complete volatilization of the long-chain alcohol without causing thermal degradation. A split/splitless injector is commonly used, with the split ratio being optimized based on the sample concentration. youtube.com Flame ionization detection (FID) is a robust and widely used detector for hydrocarbons and alcohols, offering a wide linear range and good sensitivity. chromatographyonline.com For structural confirmation, coupling the GC to a mass spectrometer (GC-MS) is the definitive technique. thepharmajournal.com

Oven Temperature Program: A temperature-programmed oven is essential for the analysis of samples containing compounds with a wide range of boiling points, which would be the case when analyzing 2-methylhexadecan-2-ol in a complex matrix. The program typically starts at a lower temperature to allow for the elution of more volatile components and then ramps up to elute the less volatile compounds like long-chain alcohols. gcms.czmyfoodresearch.com The ramp rate and final temperature are optimized to achieve the best separation in the shortest possible analysis time. gcms.cz

Derivatization: For long-chain alcohols, derivatization can sometimes be employed to improve their chromatographic properties. For instance, conversion to their pentafluorobenzoyl derivatives can significantly enhance their sensitivity in negative ion chemical ionization (NICI) mass spectrometry, allowing for detection at sub-femtomole levels. nih.gov

An example of a starting point for a GC method for 2-methylhexadecan-2-ol could involve:

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

Carrier Gas: Helium or Hydrogen at a constant flow rate. myfoodresearch.com

Injector Temperature: 250-280 °C.

Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

Detector (FID) Temperature: 300 °C.

This method would then be optimized by adjusting the temperature ramp rates, flow rates, and other parameters to achieve the desired separation and peak shape for 2-methylhexadecan-2-ol. youtube.com

| Parameter | Considerations for Long-Chain Alcohols | Typical Starting Conditions |

| Stationary Phase | "Like dissolves like"; non-polar to mid-polarity is often suitable. restek.com | 5% Phenyl-methylpolysiloxane |

| Column Dimensions | Thinner films for less volatile analytes; standard length and ID for general purpose. chromatographyonline.comgcms.cz | 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temperature | Must be high enough for volatilization without degradation. | 250-280 °C |

| Oven Program | Temperature ramping is necessary to elute high-boiling point compounds. gcms.cz | 100 °C initial, ramp 10 °C/min to 280 °C |

| Detector | FID for general quantification; MS for identification. chromforum.orgthepharmajournal.com | FID at 300 °C |

Application of Chiral Stationary Phases for Enantiomer Separation

The 2-Methylhexadecan-2-OL molecule possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Methylhexadecan-2-OL and (S)-2-Methylhexadecan-2-OL. These enantiomers have identical physical and chemical properties in an achiral environment, making their separation a significant challenge. Direct separation is achieved using chiral chromatography, primarily through High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) employing a Chiral Stationary Phase (CSP).

The fundamental principle of chiral separation involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which is an integral part of the CSP. researchgate.net The differing stability of these diastereomeric complexes results in different retention times for each enantiomer, enabling their separation.

For a tertiary alcohol like 2-Methylhexadecan-2-OL, polysaccharide-based CSPs are particularly effective. nih.govmdpi.com These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, offer broad applicability for a range of chiral compounds. researchgate.netnih.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

Another class of CSPs suitable for this purpose includes the Pirkle-type phases. hplc.eu These are covalently bonded to the silica support, offering high durability and compatibility with a wide range of normal-phase and reversed-phase solvents. hplc.eu The choice between normal-phase (using non-polar solvents like hexane and an alcohol modifier) and reversed-phase (using polar solvents like water, acetonitrile, or methanol) chromatography depends on the specific CSP and the solubility of the analyte. mdpi.comhplc.eu

The selection of the appropriate CSP and chromatographic conditions is crucial for achieving baseline resolution of the enantiomers. Method development often involves screening several columns with different chiral selectors and optimizing the mobile phase composition or temperature gradient. waters.com The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage, particularly for accurately quantifying a trace enantiomer in the presence of a major one. hplc.eu

Table 1: Overview of Chiral Stationary Phases (CSPs) for Separation of Chiral Alcohols

| CSP Type | Chiral Selector Example | Separation Principle | Typical Chromatographic Mode | Key Advantages |

| Polysaccharide-Based | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Formation of inclusion complexes; hydrogen bonding; dipole-dipole interactions. nih.gov | Normal Phase, Reversed Phase, SFC | Broad enantioselectivity; high loading capacity. nih.govwaters.com |

| Pirkle-Type (Brush-Type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions; hydrogen bonding; dipole stacking. | Normal Phase | High efficiency; robust covalently bonded phase. hplc.eu |

| Cyclodextrin-Based | Derivatized β-Cyclodextrin | Host-guest inclusion complexation within the cyclodextrin (B1172386) cavity. | Reversed Phase, GC | Effective for compounds that fit the chiral cavity. mdpi.com |

Hyphenated GC-MS for Complex Mixture Analysis

For analyzing 2-Methylhexadecan-2-OL in complex matrices such as essential oils, environmental samples, or biological extracts, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. srce.hrthepharmajournal.com This hyphenated method combines the superior separation capability of GC with the definitive identification power of MS.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The volatile components, including 2-Methylhexadecan-2-OL, are separated as they travel through a long, thin capillary column. nih.gov The separation is based on the compounds' boiling points and their relative affinities for the column's stationary phase. For a high-boiling, semi-volatile compound like 2-Methylhexadecan-2-OL, a non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) and a programmed temperature ramp up to high temperatures are typically required to ensure its elution. nih.gov

As each separated compound exits the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (electron ionization, EI), causing it to lose an electron and form a positively charged molecular ion (M⁺•). chemguide.co.uk This molecular ion is often unstable and undergoes predictable fragmentation into smaller, charged ions and neutral radicals. chemguide.co.uk The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance, generating a unique mass spectrum that serves as a chemical fingerprint for the compound. thepharmajournal.com

Predicted Mass Spectrum Fragmentation of 2-Methylhexadecan-2-OL:

The mass spectrum of a tertiary alcohol like 2-Methylhexadecan-2-OL is characterized by specific fragmentation patterns. libretexts.orgdocbrown.info

Molecular Ion (M⁺•): The molecular ion peak at m/z 256 is expected to be very weak or entirely absent, which is a common characteristic for long-chain alcohols due to the high instability of the molecular ion. libretexts.orgdocbrown.infolibretexts.org

Alpha-Cleavage: The most significant fragmentation pathway for tertiary alcohols is the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group (alpha-cleavage). libretexts.orglibretexts.org This results in the loss of the largest alkyl substituent as a radical, leading to the formation of a stable tertiary oxonium ion. For 2-Methylhexadecan-2-OL, the loss of the tetradecyl radical (•C₁₄H₂₉) would generate a highly abundant ion at m/z 59 . This fragment, [C(CH₃)₂OH]⁺, is often the base peak in the spectrum of tertiary alcohols containing a dimethylcarbinol group.

Other Fragments: Loss of a methyl radical (•CH₃) from the molecular ion would produce a fragment at m/z 241. The spectrum would also likely show a series of smaller peaks corresponding to the fragmentation of the long alkyl chain, characterized by clusters of ions separated by 14 mass units (representing successive CH₂ groups). whitman.edu This contrasts with its isomer, 2-Methylhexadecan-1-ol, which shows a prominent peak at m/z 57, corresponding to the [C₄H₉]⁺ fragment. nih.govnist.gov

By comparing the obtained mass spectrum with spectral libraries (like NIST) and analyzing the fragmentation pattern, a confident identification of 2-Methylhexadecan-2-OL in a complex mixture can be made. srce.hrresearchgate.net

Table 2: Predicted Key Mass Fragments for 2-Methylhexadecan-2-OL in EI-GC-MS

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway | Expected Relative Abundance |

| 256 | [C₁₇H₃₆O]⁺• | Molecular Ion | Very Low / Absent |

| 241 | [C₁₆H₃₃O]⁺ | Loss of •CH₃ (Alpha-Cleavage) | Low to Medium |

| 59 | [C₃H₇O]⁺ | Loss of •C₁₄H₂₉ (Alpha-Cleavage) | High (Likely Base Peak) |

Table 3: Illustrative GC-MS Method Parameters for Analysis

| Parameter | Setting | Purpose |

| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane | Standard non-polar column for separation of semi-volatile compounds. nih.gov |

| Carrier Gas | Helium | Inert gas to carry sample through the column. thepharmajournal.com |

| Injection Mode | Split/Splitless | To handle different analyte concentrations. |

| Oven Program | 100°C (1 min), ramp to 300°C at 10°C/min, hold for 5 min | Temperature gradient to separate compounds with a wide range of boiling points. srce.hr |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for fragmentation and library matching. chemguide.co.uk |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | To separate fragment ions by m/z. |

| Scan Range | m/z 40-500 | To detect the molecular ion and key fragments. |

Computational Chemistry and Theoretical Modeling of 2 Methylhexadecan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system to provide detailed information about its orbitals and electron distribution.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

A hypothetical FMO analysis of 2-Methylhexadecan-2-OL would involve calculating the energies of these orbitals. The resulting data would be presented in a table similar to the one below, which is populated with placeholder values for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | 1.20 |

| HOMO-LUMO Gap (ΔE) | 7.70 |

A larger HOMO-LUMO gap, as hypothetically shown, would suggest high stability and low reactivity for the 2-Methylhexadecan-2-OL molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. dntb.gov.ua The MEP map is a color-coded diagram where different colors represent different electrostatic potential values on the electron density surface. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent areas with intermediate potential.

For 2-Methylhexadecan-2-OL, an MEP map would likely show a region of high electron density (red) around the oxygen atom of the hydroxyl group, making it a primary site for electrophilic interactions. The hydrogen atom of the hydroxyl group and the long alkyl chain would likely exhibit a more positive or neutral potential.

Global chemical reactivity descriptors are calculated from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity. dntb.gov.ua These descriptors include electronegativity (χ), chemical hardness (η), and softness (S).

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): Is the reciprocal of chemical hardness and indicates the ease of electron cloud deformation.

These parameters would be calculated using the following equations:

χ = - (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / η

A hypothetical data table for these descriptors for 2-Methylhexadecan-2-OL is presented below.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 2.65 |

| Chemical Hardness (η) | 3.85 |

| Chemical Softness (S) | 0.26 |

Quantum chemical calculations can also predict various spectroscopic properties of a molecule. dntb.gov.ua

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts, providing valuable information for structural elucidation.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to generate a theoretical IR spectrum. This helps in identifying the characteristic functional groups present in the molecule. For 2-Methylhexadecan-2-OL, a prominent peak corresponding to the O-H stretching vibration would be expected.

Mass Fragmentation Pathways: Computational methods can be used to predict the likely fragmentation patterns of the molecule in a mass spectrometer. For 2-Methylhexadecan-2-OL, common fragmentation pathways would involve the loss of a water molecule or cleavage of the carbon-carbon bonds adjacent to the tertiary carbon.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics simulations are better suited for studying the conformational behavior of large and flexible molecules like 2-Methylhexadecan-2-OL.

The long, flexible hexadecyl chain of 2-Methylhexadecan-2-OL can adopt numerous conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and to understand the energy barriers between them. Molecular mechanics force fields would be used to calculate the potential energy of the molecule as a function of its geometry.

A systematic search of the conformational space would reveal the preferred spatial arrangements of the alkyl chain. The results of such an analysis would be visualized as a potential energy landscape, where the valleys represent stable conformers and the peaks represent the transition states between them. This information is crucial for understanding the molecule's physical properties and its interactions with other molecules.

Intermolecular Interactions and Aggregation Behavior in Solvents

Computational studies, particularly molecular dynamics (MD) simulations, are instrumental in elucidating the complex intermolecular interactions and aggregation behavior of long-chain alcohols in various solvents. For a molecule like 2-Methylhexadecan-2-OL, these interactions are governed by a balance between the hydrophilic hydroxyl (-OH) group and the large, hydrophobic alkyl chain.

Hydrogen Bonding: The primary intermolecular interaction for alcohols is hydrogen bonding, where the hydroxyl group of one molecule interacts with the hydroxyl group of another. MD simulations on shorter-chain alcohols have shown that these hydrogen bonds are crucial in the formation of molecular aggregates. mdpi.com In non-polar solvents, long-chain alcohols tend to form aggregates, such as dimers and tetramers, primarily through hydrogen bonding between the -OH groups, minimizing the exposure of the polar group to the non-polar environment.

Van der Waals Forces and Molecular Shape: The long, saturated C16 chain of 2-Methylhexadecan-2-OL contributes significantly to its behavior through van der Waals interactions. These dispersion forces are the dominant factor in the aggregation of the hydrophobic tails. The tertiary structure of 2-Methylhexadecan-2-OL, with the methyl group on the same carbon as the hydroxyl group, creates steric hindrance that influences the geometry of hydrogen-bonded clusters. Unlike linear alcohols that can form extended, chain-like networks, the bulky nature of tertiary alcohols like tert-butanol (B103910) has been shown to result in smaller, more globular aggregates. gist.ac.kr This suggests that 2-Methylhexadecan-2-OL would likely form discrete, compact clusters in solution rather than large, extended networks.

Solvent Effects: In aqueous solutions, the hydrophobic effect would drive the aggregation of the long alkyl tails of 2-Methylhexadecan-2-OL to minimize contact with water molecules. MD simulations of alcohol-water mixtures reveal that long-chain alcohols tend to segregate from the water's hydrogen-bond network, forming a "water-incompatible network". gist.ac.kr The aggregation pattern is a dynamic equilibrium between alcohol-alcohol, alcohol-water, and water-water interactions.

Table 1: Key Intermolecular Interactions Governing Aggregation of Long-Chain Tertiary Alcohols

| Interaction Type | Participating Groups | Relative Strength | Influence on Aggregation |

| Hydrogen Bonding | Hydroxyl (-OH) --- Hydroxyl (-OH) | Strong, Directional | Primary driver for initial cluster formation. |

| Van der Waals Forces | Alkyl Chains --- Alkyl Chains | Weak, Additive | Dominant force for aggregation of hydrophobic tails. |

| Dipole-Dipole | Hydroxyl (-OH) --- Hydroxyl (-OH) | Moderate | Contributes to the overall cohesion within aggregates. |

| Hydrophobic Effect | Alkyl Chains vs. Water | Entropically Driven | Promotes aggregation in aqueous environments. |

Adsorption Studies on Material Surfaces

Theoretical modeling, particularly using Density Functional Theory (DFT), provides critical insights into the adsorption mechanisms of alcohols on various material surfaces. Such studies are vital for applications in catalysis, separations, and materials science. For 2-Methylhexadecan-2-OL, adsorption behavior would be dictated by the interaction of its functional groups with the surface chemistry of the adsorbent.

Adsorption on Polar Surfaces (e.g., Alumina (B75360), Silica): Computational studies on the adsorption of various alcohols on the γ-alumina surface have revealed important trends. A key finding is that the adsorption energy is significantly influenced by the alcohol's structure. researchgate.net Tertiary alcohols exhibit stronger adsorption over the surface compared to secondary and primary alcohols. researchgate.net This is attributed to the electronic effects of the alkyl groups stabilizing the partial positive charge on the carbinol carbon upon interaction with the surface. Furthermore, adsorption energy increases with the length of the alkyl chain. researchgate.net Therefore, 2-Methylhexadecan-2-OL is predicted to have a substantial adsorption energy on polar oxide surfaces.

Adsorption on Non-Polar Surfaces (e.g., Graphite (B72142), Carbon Nanotubes): On hydrophobic surfaces, the adsorption mechanism is dominated by van der Waals interactions between the alkyl chain of the alcohol and the surface. Molecular dynamics simulations of alcohol adsorption on graphite surfaces show that the long alkyl chains tend to lie flat on the surface to maximize contact and, consequently, the dispersion force interactions. osti.gov The hydroxyl group's interaction with the non-polar surface is less favorable. For 2-Methylhexadecan-2-OL, the large C16 chain would be the primary driver for adsorption on such materials.

Table 2: Predicted Adsorption Characteristics of Alcohols based on Computational Studies

| Adsorbent Surface | Primary Driving Force | Expected Adsorption Strength of 2-Methylhexadecan-2-OL | Key Factors from Analogue Studies |

| γ-Alumina | Lewis Acid-Base Interaction, H-Bonding | Strong | Tertiary alcohols adsorb more strongly than primary/secondary; longer chains increase adsorption energy. researchgate.net |

| Silica (B1680970) | Hydrogen Bonding | Moderate to Strong | Adsorption occurs via H-bonds with surface silanol (B1196071) groups. pku.edu.cn |

| Graphite | Van der Waals Forces | Moderate | Adsorption strength increases with alkyl chain length due to dispersion forces. osti.gov |

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including identifying transition states and calculating activation energies.

Transition State Characterization and Activation Energies

For tertiary alcohols like 2-Methylhexadecan-2-OL, a common and important reaction is acid-catalyzed dehydration to form alkenes. Computational studies, typically using DFT, have extensively characterized the mechanism of this reaction for smaller tertiary alcohols. The reaction proceeds via an E1 (elimination, unimolecular) mechanism. libretexts.org

The key steps and their computational characterization are:

Protonation of the Hydroxyl Group: The alcohol's oxygen atom is protonated by an acid catalyst to form an alkyloxonium ion. This is a rapid, low-energy equilibrium step.

Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. If there are non-equivalent adjacent protons, multiple alkene products can be formed (Zaitsev's and Hofmann's products), and computational studies can predict the relative activation barriers for each deprotonation pathway to determine the product distribution.

Computational studies on the thermal decomposition of ethanol (B145695) have identified transition states and activation barriers for various H-abstraction reactions, demonstrating the capability of these methods to elucidate complex reaction networks. researchgate.net

Reaction Pathway Elucidation for Chemical Transformations

Beyond dehydration, computational methods can elucidate other chemical transformations of tertiary alcohols. For instance, the oxidation of alcohols can be modeled. While tertiary alcohols are generally resistant to oxidation under conditions that oxidize primary and secondary alcohols, reactions can occur under harsher conditions, often involving C-C bond cleavage. libretexts.org DFT can be used to map the potential energy surface for such reactions, identifying the most likely pathways and intermediates.

DFT studies have been employed to investigate the mechanism of transition-metal-catalyzed C-O bond activation of alcohols, a fundamental step in many synthetic transformations. researchgate.net These studies provide detailed energy profiles for various proposed mechanisms, such as metal insertion or nucleophilic attack, helping to understand catalyst activity and selectivity. researchgate.net For a bulky tertiary alcohol like 2-Methylhexadecan-2-OL, computational analysis would be crucial in understanding how sterics influence the interaction with a catalyst's active site and affect the reaction pathway.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

QSAR and QSPR models are statistical tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. These models are essential for predicting the properties of untested chemicals, thereby saving time and resources.

For long-chain alcohols and their analogues, QSAR/QSPR models have been developed for a range of endpoints. These models typically rely on a set of calculated molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.

Molecular Descriptors for Alcohols: A variety of descriptors have been found to be effective in modeling the properties of alcohols. These include:

Topological Descriptors: Such as connectivity indices (e.g., Randić index) and Wiener numbers, which describe the branching and size of the molecule.

Physicochemical Descriptors: Including the logarithm of the octanol-water partition coefficient (logP), molar refractivity, and polarizability, which relate to the molecule's hydrophobicity and intermolecular interactions. nih.govchem-soc.si

Quantum Chemical Descriptors: Such as the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which are relevant for modeling reactivity and toxicity. mdpi.com

Examples of QSAR/QSPR Models for Alcohol Analogues:

Aqueous Solubility: QSPR models have successfully predicted the water solubility of aliphatic alcohols by dividing the molecular structure into substructures (the alkyl group R and the hydroxyl group OH) and using descriptors like the molecular polarizability effect index. nih.govresearchgate.net

Toxicity: QSAR models have been developed to predict the acute toxicity of various alcohols and phenols. researchgate.net These models often find that hydrophobicity (logP) is a key predictor, as it governs the transport of the chemical to the site of action.

Boiling Point: The boiling points of aliphatic alcohols have been modeled using descriptors that capture the size (surface area), shape (Randić index), and intermolecular forces (polarizability, logP) of the molecules. chem-soc.si

For analogues of 2-Methylhexadecan-2-OL, a QSAR/QSPR model would need to effectively capture the influence of its long alkyl chain and its tertiary, branched structure. The development of such a model would involve calculating a wide range of descriptors for a series of structurally related long-chain branched alcohols and using statistical methods like multiple linear regression or machine learning to build and validate a predictive model.

Table 3: Common Descriptors Used in QSAR/QSPR Models for Alcohols

| Descriptor Class | Example Descriptor | Property Encoded | Relevance to Long-Chain Alcohols |

| Topological | Randić Connectivity Index | Molecular branching and complexity | Differentiates between linear and branched isomers. |

| Physicochemical | logP (Octanol-Water Partition Coefficient) | Hydrophobicity | Crucial for predicting biological activity and environmental fate. nih.govchem-soc.si |

| Geometric | Molecular Surface Area | Molecular size and potential for interaction | Correlates with properties like boiling point and solubility. chem-soc.si |

| Quantum Chemical | ELUMO (Energy of LUMO) | Electron affinity, electrophilicity | Often used in toxicity models to represent reactivity. mdpi.com |

Biological and Biochemical Research Perspectives of 2 Methylhexadecan 2 Ol

Occurrence and Biological Distribution in Natural Systems

The study of long-chain branched alcohols like 2-methylhexadecan-2-ol is an emerging area in metabolomics. While direct identification of this specific tertiary alcohol is not extensively documented, the presence of its structural isomers and related branched-chain alcohols in various biological systems provides a framework for understanding its potential origins and distribution. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are crucial for identifying these volatile and semi-volatile compounds in complex biological matrices. mdpi.com

Microorganisms are a significant source of diverse metabolic compounds, including a wide array of fatty acids and alcohols. Branched-chain fatty acids are known to be predominant in some Gram-positive bacteria and are used as biomarkers for bacterial identification. gcms.cz The "fermentation hypothesis" posits that bacteria within animal glands metabolize secretions to produce volatile organic compounds that may be used in chemical signaling by the host animal. nih.govbiorxiv.org

In this context, a structural isomer, 2-methylhexadecan-1-ol, has been tentatively identified as a volatile compound produced by bacteria isolated from the anal sac secretions of the Bengal cat (Felis catus × Prionailurus bengalensis). nih.govbiorxiv.org This finding suggests that microbial metabolic activity is a plausible source for long-chain branched alcohols in animal systems. The production of such compounds is likely tied to the bacterial degradation of available substrates like fatty acids within the gland. nih.govbiorxiv.org While 2-methylhexadecan-2-ol itself has not been explicitly identified in microbial metabolomes, the confirmed presence of its isomer underscores the capability of bacteria to synthesize complex C17 branched alcohols.

Metabolite profiling, or metabolomics, is a key technology for the comprehensive analysis of the small molecules within a biological system. researchgate.net In plants, this has led to the identification of tens of thousands of metabolites, including a wide variety of long-chain alcohols. mdpi.comresearchgate.net Analytical platforms, particularly GC-MS, are well-suited for the detection of primary metabolites such as sugars, amino acids, and long-chain alcohols. mdpi.com